molecular formula C12H11N3O2S B1299103 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide CAS No. 60870-34-0

2-(2-Furoyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B1299103
CAS No.: 60870-34-0
M. Wt: 261.3 g/mol
InChI Key: GWUUETPFVSILLU-UHFFFAOYSA-N
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Description

2-(2-Furoyl)-N-phenylhydrazinecarbothioamide is an organic compound that features a furan ring, a phenyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 2-furoyl chloride with N-phenylhydrazinecarbothioamide. The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furoyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The hydrazinecarbothioamide moiety can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amines and other reduced forms of the hydrazinecarbothioamide moiety.

    Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

2-(2-Furoyl)-N-phenylhydrazinecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in cells. It may also interact with cellular receptors, triggering signaling pathways that result in programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Furoyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of a furan ring, phenyl group, and hydrazinecarbothioamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

1-(furan-2-carbonylamino)-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c16-11(10-7-4-8-17-10)14-15-12(18)13-9-5-2-1-3-6-9/h1-8H,(H,14,16)(H2,13,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUUETPFVSILLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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